molecular formula C14H17NO2 B2759953 1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2176843-62-0

1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2759953
CAS No.: 2176843-62-0
M. Wt: 231.295
InChI Key: CAKFFRMLHCOGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a phenoxymethyl group attached to a pyrrolidine ring, which is further connected to a prop-2-en-1-one moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 3-(phenoxymethyl)pyrrolidine with prop-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

    Addition: The compound can participate in addition reactions with electrophiles, resulting in the formation of addition products.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and platinum oxide .

Scientific Research Applications

1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: The compound is explored for its potential use in drug discovery and development. It is studied for its interactions with various biological targets and its potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties, such as polymers and coatings[][3].

Mechanism of Action

The mechanism of action of 1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in the context of its antimicrobial activity, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-(phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-14(16)15-9-8-12(10-15)11-17-13-6-4-3-5-7-13/h2-7,12H,1,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKFFRMLHCOGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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